molecular formula C₂₀H₂₅Br ClNO ₄ B1140403 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione CAS No. 467235-26-3

3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione

Cat. No. B1140403
M. Wt: 458.77
InChI Key:
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields. Although specific information on this exact compound is limited, research on similar compounds provides valuable insights.

Synthesis Analysis

The synthesis of related compounds involves intricate organic reactions. For instance, Shi et al. (2007) described the synthesis of related dihydropyridine derivatives, emphasizing the complexity and precision required in such processes (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the crystal structures of related compounds have been determined, revealing detailed insights into their molecular geometry and conformation (Shi et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often involve bromination, acylation, and cyclization processes. These reactions can significantly alter the chemical and physical properties of the resulting compounds (Traynor & Wibberley, 1974).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Studies on similar compounds provide insights into their physical characteristics (Aliev et al., 1993).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and photophysical properties are essential for potential applications. For instance, studies on related compounds have explored their luminescent properties and reactivity under various conditions (Zhang & Tieke, 2008).

Scientific Research Applications

Synthesis and Reactivity

The synthesis of oxazine derivatives, including those with bromomethyl groups and chlorophenoxyl substitutions, involves strategies that capitalize on the inherent reactivity of these moieties. These methods might include cyclization reactions, halogenation, and coupling reactions which are fundamental in the synthesis of complex heterocyclic compounds. These synthetic strategies are crucial for developing pharmacologically active compounds, dyes, and materials with specific optical properties (Sainsbury, 1991; Grzybowski & Gryko, 2015).

Biological Activities

Compounds structurally similar to 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, such as oxazine and benzoxazine derivatives, exhibit a broad range of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The variability in biological activity is attributed to the structural versatility of these compounds, allowing for targeted modifications to enhance or modify their bioactivity (Waisser & Kubicová, 1993).

Environmental and Material Applications

The incorporation of bromomethyl and chlorophenoxyl groups into heterocyclic frameworks such as oxazines may also influence the material properties of these compounds, making them suitable for applications in flame retardants and polymers. Novel brominated flame retardants, which could be structurally related to the compound , have been studied for their occurrence in various environments and consumer products, underscoring the importance of understanding their environmental fate and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

(3S,8aS)-3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2/t17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEVAFQIMLAROP-FXAWDEMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)O[C@](C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione

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